

Application Notes and Protocols: SC-26196

Stability and Storage

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Compound of Interest

Compound Name: SC-26196

Cat. No.: B126011

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and recommended storage conditions for **SC-26196**, a selective inhibitor of fatty acid desaturase 2 (FADS2). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Compound Information

Property	Value	Source
Chemical Name	α,α -Diphenyl-4-[(3-pyridinylmethylene)amino]-1-piperazinepentanenitrile	[1]
CAS Number	218136-59-5	[2][3]
Molecular Formula	C ₂₇ H ₂₉ N ₅	[2][3]
Molecular Weight	423.55 g/mol	
Appearance	White to tan or off-white to yellow solid powder	
Purity	≥95% to ≥98% (HPLC)	

Storage Conditions and Stability

Proper storage of **SC-26196** is essential to prevent degradation and maintain its biological activity. The following tables summarize the recommended storage conditions for both the solid compound and solutions.

Solid Form

Storage Temperature	Shelf Life	Notes
-20°C	≥ 4 years	Recommended for long-term storage.
4°C	Up to 2 years	Suitable for shorter-term storage.
2-8°C	Not specified	One supplier suggests this range.
Room Temperature	Not specified	Shipped at room temperature in the continental US.

In Solvent

It is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at low temperatures to avoid repeated freeze-thaw cycles.

Storage Temperature	Shelf Life	Recommended Solvents
-80°C	Up to 2 years	DMSO
-20°C	Up to 1 year	DMSO

Note: Due to the hygroscopic nature of DMSO, it is recommended to use freshly opened solvent for preparing solutions.

Handling and Solution Preparation

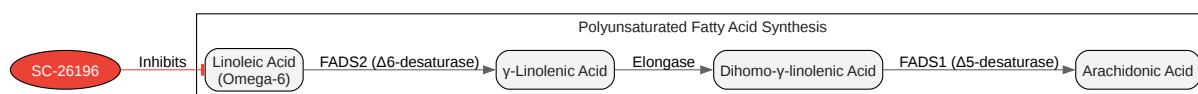
SC-26196 is soluble in DMSO. For other solvent systems, consult the supplier's datasheet.

Preparation of a 10 mM DMSO Stock Solution

- Equilibrate the vial of **SC-26196** powder to room temperature before opening.
- Weigh the desired amount of **SC-26196** powder using an analytical balance.
- Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight = 423.55 g/mol). For example, to prepare a 10 mM stock solution from 1 mg of **SC-26196**:
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Concentration (mol/L)}$
 - $\text{Volume (L)} = (0.001 \text{ g} / 423.55 \text{ g/mol}) / 0.010 \text{ mol/L} = 0.0002361 \text{ L} = 236.1 \text{ }\mu\text{L}$
- Add the calculated volume of fresh, high-purity DMSO to the vial.
- Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
- Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Mechanism of Action: FADS2 Inhibition

SC-26196 is a potent and selective inhibitor of Fatty Acid Desaturase 2 (FADS2), also known as $\Delta 6$ desaturase. FADS2 is a key enzyme in the metabolic pathway of long-chain polyunsaturated fatty acids. It catalyzes the introduction of a double bond at the $\Delta 6$ position of fatty acids like linoleic acid and α -linolenic acid. By inhibiting FADS2, **SC-26196** blocks the synthesis of downstream metabolites, including arachidonic acid.



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Figure 1. Inhibition of the FADS2 enzyme by **SC-26196** in the omega-6 fatty acid synthesis pathway.

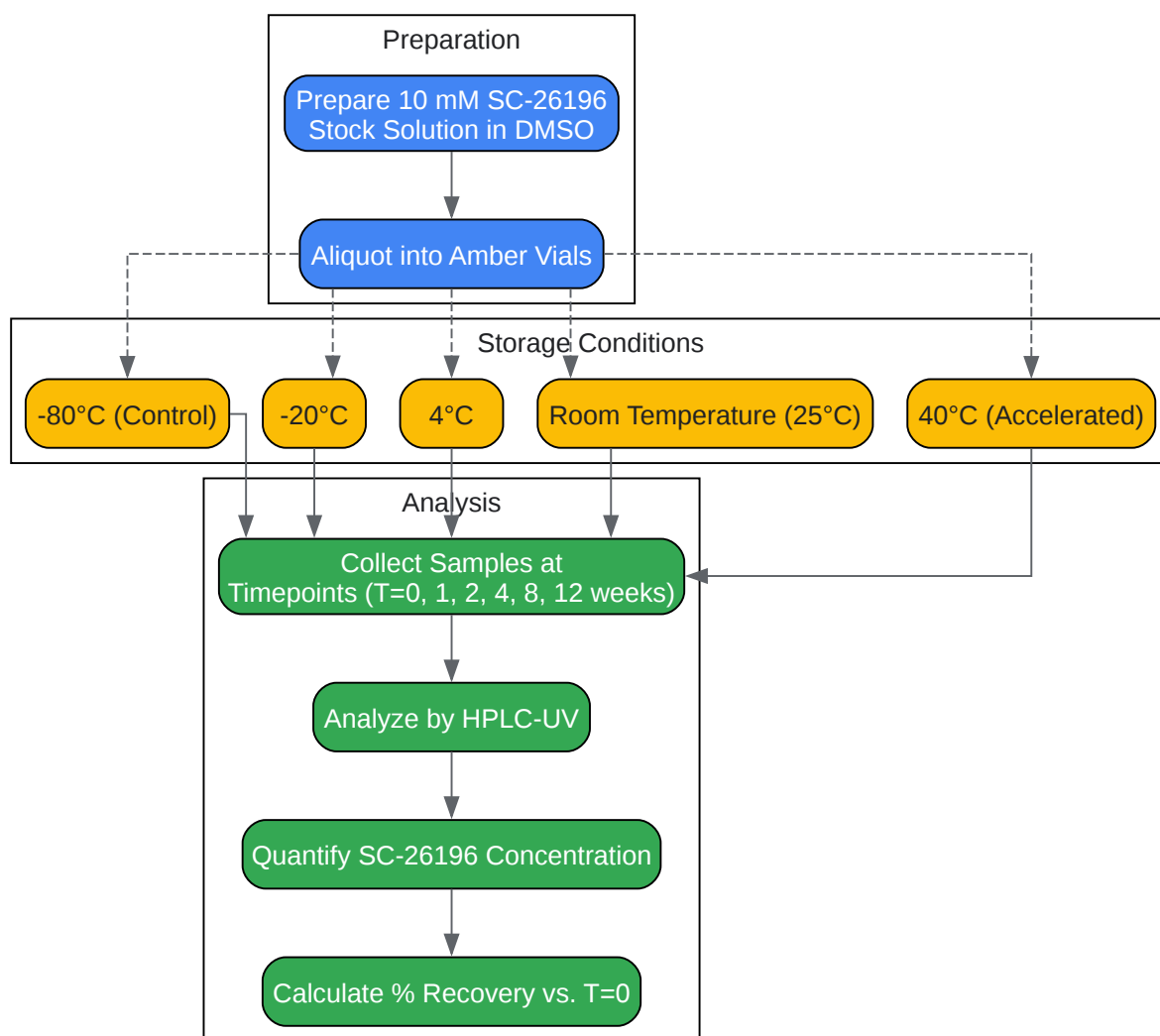
Protocol: Assessment of SC-26196 Stability in DMSO Solution

This protocol outlines a general method for assessing the stability of **SC-26196** in a DMSO stock solution under different storage conditions. The primary analytical technique used is High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the parent compound over time.

Materials

- **SC-26196** powder
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other appropriate mobile phase modifier)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a UV detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 μ m)
- Temperature-controlled storage chambers/incubators
- Light-protective storage containers (e.g., amber vials)

Experimental Workflow



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Figure 2. Experimental workflow for assessing the stability of **SC-26196** in solution.

Procedure

- Preparation of Stock Solution: Prepare a 10 mM stock solution of **SC-26196** in anhydrous DMSO as described in section 3.1.
- Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration (e.g., 100 μ M) with the mobile phase, and analyze it by HPLC to determine the initial concentration and purity. This will serve as the T=0 reference.
- Storage: Aliquot the remaining stock solution into multiple amber vials to protect from light. Store the vials under the following conditions:
 - -80°C (control for maximum stability)
 - -20°C
 - 4°C
 - Room Temperature (~25°C)
 - 40°C (accelerated stability testing)
- Time Points: At designated time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
- HPLC Analysis:
 - Allow the vial to equilibrate to room temperature.
 - Dilute an aliquot of the sample to the same concentration as the T=0 sample using the mobile phase.
 - Inject the sample onto the HPLC system.
 - Example HPLC Conditions:
 - Column: C18, 4.6 x 150 mm, 5 μ m
 - Mobile Phase A: Water with 0.1% Formic Acid

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions. The exact gradient should be optimized.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector.
- Injection Volume: 10 µL
- Data Analysis:
 - Integrate the peak area of **SC-26196** in the chromatograms for each time point and storage condition.
 - Calculate the percentage of **SC-26196** remaining compared to the T=0 sample:
 - % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
 - Analyze the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Expected Results

The results can be tabulated to show the percentage of **SC-26196** remaining under each storage condition over time. A compound is generally considered stable if the amount remaining is >90%. The data from the 40°C condition can be used to predict long-term stability at lower temperatures.

Time (Weeks)	% Remaining at -80°C	% Remaining at -20°C	% Remaining at 4°C	% Remaining at 25°C	% Remaining at 40°C
0	100	100	100	100	100
1					
2					
4					
8					
12					

This table is a template for data presentation. Actual results will vary.

Disclaimer

The information provided in these application notes is for research use only and is not intended for human or veterinary use. The stability data and protocols are provided as a guide. It is recommended that users perform their own stability studies for their specific experimental conditions and applications.

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